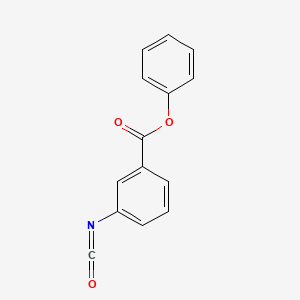
Phenyl 3-isocyanatobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 3-isocyanatobenzoate is an organic compound that belongs to the class of isocyanates It is characterized by the presence of a phenyl group attached to a 3-isocyanatobenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
Phenyl 3-isocyanatobenzoate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 3-hydroxybenzoic acid under dehydrating conditions. The reaction typically requires a catalyst such as triethylamine and is carried out in an inert atmosphere to prevent moisture interference. The reaction proceeds as follows:
C6H5NCO+C7H6O3→C6H5O2C6H4NCO+H2O
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
Phenyl 3-isocyanatobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Addition Reactions: The compound can undergo addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of carbamic acids or esters.
Polymerization: It can polymerize in the presence of catalysts to form polyurethanes, which are valuable in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Triethylamine, dibutyltin dilaurate.
Solvents: Toluene, dichloromethane.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization processes.
科学研究应用
Phenyl 3-isocyanatobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials such as coatings, adhesives, and elastomers.
作用机制
The mechanism by which phenyl 3-isocyanatobenzoate exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable adducts. The molecular targets often include amino groups on proteins or hydroxyl groups on carbohydrates, which can result in the modification of biological macromolecules and alteration of their functions.
相似化合物的比较
Phenyl 3-isocyanatobenzoate can be compared with other isocyanates such as:
Phenyl isocyanate: Lacks the benzoate group, making it less versatile in forming complex structures.
Methyl 3-isocyanatobenzoate: Similar structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.
Toluene diisocyanate: Commonly used in the production of polyurethanes but has different physical and chemical properties due to the presence of two isocyanate groups.
This compound is unique due to its specific structure, which allows for targeted applications in both organic synthesis and material science.
属性
IUPAC Name |
phenyl 3-isocyanatobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-10-15-12-6-4-5-11(9-12)14(17)18-13-7-2-1-3-8-13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHCKOLQVZUXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
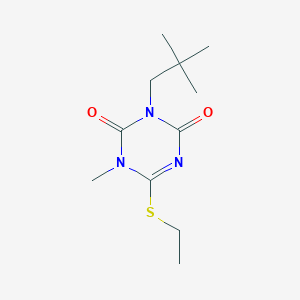
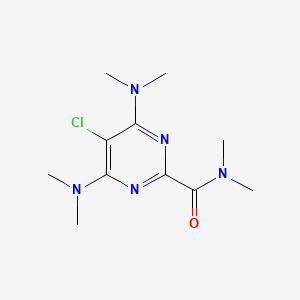
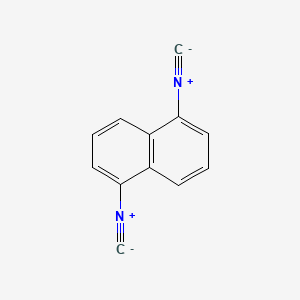
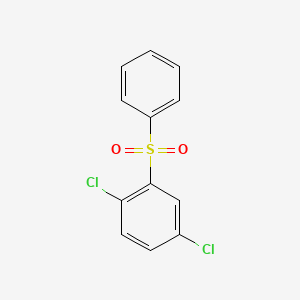
![4,5-Dichlorothieno[2,3-g][1]benzothiole-2,7-dicarbohydrazide](/img/structure/B8039861.png)
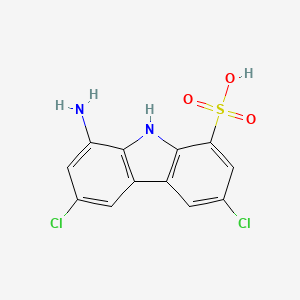
![3-Methoxy-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-8-one](/img/structure/B8039874.png)
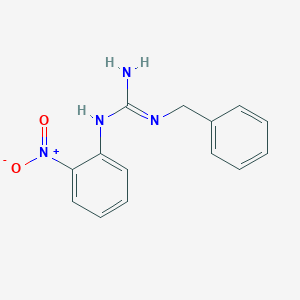
![methyl N-[6-(1,3-benzothiazol-2-ylsulfonyl)hexyl]carbamate](/img/structure/B8039883.png)
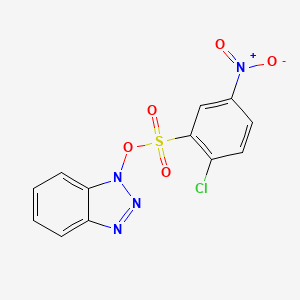


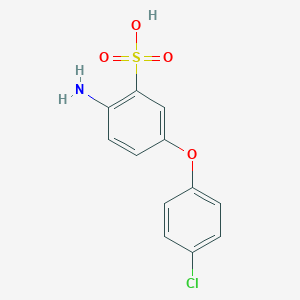
![4,5-Dichloro-1,3-dimethylpyrazolo[3,4-b]quinoline](/img/structure/B8039927.png)
